molecular formula C10H5FINO3 B12862537 7-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid

7-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid

Cat. No.: B12862537
M. Wt: 333.05 g/mol
InChI Key: AFCNUYYYMLXAFG-UHFFFAOYSA-N
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Description

7-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid is a fluorinated quinoline derivative.

Properties

Molecular Formula

C10H5FINO3

Molecular Weight

333.05 g/mol

IUPAC Name

7-fluoro-6-iodo-4-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C10H5FINO3/c11-6-2-8-4(1-7(6)12)9(14)5(3-13-8)10(15)16/h1-3H,(H,13,14)(H,15,16)

InChI Key

AFCNUYYYMLXAFG-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1I)F)NC=C(C2=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors followed by halogenation and hydroxylation reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Activity
Recent studies have highlighted the potential of 7-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid as an inhibitor of HIV-1 integrase. This enzyme is crucial for the replication of the HIV virus, making it a prime target for therapeutic intervention. The compound has shown promising results in inhibiting integrase activity at submicromolar concentrations, indicating its potential as a lead compound for the development of antiviral drugs .

1.2 Antimicrobial Properties
The compound belongs to the quinolone family, which is known for its antibacterial properties. Research indicates that derivatives of quinoline compounds exhibit activity against various bacterial strains, including those resistant to conventional antibiotics. This positions 7-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid as a candidate for developing new antimicrobial agents .

Chemical Synthesis

2.1 Synthetic Intermediates
7-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid serves as an important intermediate in the synthesis of other pharmaceutical compounds. Its structure allows for modifications that can lead to the creation of novel derivatives with enhanced biological activities. For example, it has been utilized in synthesizing various 6-fluoroquinolone derivatives that possess improved pharmacological profiles .

2.2 Radiolabeling Applications
The compound can be radiolabeled for use in positron emission tomography (PET) imaging, particularly in cancer research. Its derivatives have been explored for targeting melanin in pigmented melanoma cells, allowing for better imaging and potential targeted therapies . This application underscores its versatility beyond traditional pharmaceutical uses.

Case Studies and Research Findings

StudyFocus AreaKey Findings
Van der Eycken et al. (2023)HIV-1 Integrase InhibitorsIdentified 7-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid as a potent inhibitor with IC50 values in the submicromolar range .
Billaud et al. (2015)Radiotracer DevelopmentDeveloped fluorinated analogues for PET imaging, demonstrating stability and efficacy in targeting melanoma cells .
Patil et al. (2023)Antimicrobial ActivitySynthesized and evaluated derivatives showing significant antibacterial activity against resistant strains .

Mechanism of Action

The mechanism of action of 7-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine and iodine atoms enhance the compound’s ability to penetrate cell membranes and interact with enzymes or receptors. This can lead to the inhibition of bacterial DNA gyrase, making it effective against bacterial infections. Additionally, the hydroxyl group may participate in hydrogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid is unique due to its combination of fluorine, iodine, and hydroxyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

7-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article delves into the compound's synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline backbone with specific substitutions that enhance its biological activity. The presence of the fluorine and iodine atoms is believed to play a significant role in its interaction with biological targets.

Synthesis

The synthesis of 7-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid typically involves multi-step organic reactions, including halogenation, carboxylation, and hydroxylation. Recent advancements have focused on optimizing these synthetic routes to improve yield and purity.

Antiviral Activity

Research indicates that compounds similar to 7-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid exhibit significant antiviral properties, particularly against HIV. For example, studies have shown that derivatives of quinolone carboxylic acids can inhibit HIV integrase activity, which is crucial for viral replication. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance potency against the virus .

Antimicrobial Activity

Several studies have evaluated the antimicrobial effects of quinoline derivatives. Compounds with similar structures have demonstrated promising in vitro activity against various bacterial strains. For instance, the presence of halogens (like fluorine and iodine) has been linked to increased antibacterial potency .

Cytotoxicity

In vitro cytotoxicity assays have been conducted to assess the safety profile of 7-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid. Preliminary results indicate that while the compound exhibits significant biological activity, it also necessitates careful evaluation to determine its therapeutic index.

The mechanisms through which 7-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid exerts its biological effects are still under investigation. However, it is hypothesized that its action may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication.
  • Interference with Bacterial Cell Wall Synthesis : The structural features may disrupt bacterial cell wall integrity, leading to cell lysis.
  • Modulation of Immune Responses : Some derivatives may influence cytokine production, enhancing immune responses against infections.

Case Studies

Case Study 1: Antiviral Efficacy
A study published in 2023 evaluated the antiviral efficacy of various quinolone derivatives against HIV. The findings indicated that certain structural modifications significantly enhanced integrase inhibitory activity. Specifically, compounds with a fluorine atom at position 7 showed improved potency compared to their non-fluorinated counterparts .

Case Study 2: Antimicrobial Testing
In another research effort focusing on antimicrobial properties, a series of halogenated quinolines were tested against Gram-positive and Gram-negative bacteria. Results indicated that the presence of iodine at position 6 contributed to higher antibacterial activity than compounds lacking this substitution .

Table 1: Biological Activity Overview

Compound NameActivity TypeTargetIC50 (μM)Reference
7-Fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acidAntiviralHIV IntegraseTBD
Similar Quinoline DerivativeAntibacterialE. coli15
Fluorinated AnalogueCytotoxicityKYSE70 Cells1.463

Table 2: Structure-Activity Relationship (SAR)

Substitution PositionEffect on Activity
Position 4 (Hydroxyl)Enhances solubility
Position 6 (Iodine)Increases antibacterial potency
Position 7 (Fluorine)Enhances antiviral efficacy

Q & A

Q. What are the common synthetic routes for synthesizing 7-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylic acid and its derivatives?

Methodological Answer: The synthesis of quinoline-3-carboxylic acid derivatives typically involves cyclization of substituted anilines with diethyl ethoxymethylenemalonate, followed by halogenation and hydrolysis. For example, in structurally analogous compounds (e.g., 6,8-difluoro-4-hydroxyquinoline-3-carboxylic acid), ethyl ester intermediates are synthesized via condensation reactions under reflux (e.g., boiling diphenyl ether for 15 minutes), followed by alkaline hydrolysis (10% NaOH in methanol) to yield the carboxylic acid . While direct iodination at position 6 is not explicitly documented in the evidence, halogenation strategies for similar compounds (e.g., chlorination or fluorination) suggest that electrophilic substitution or metal-catalyzed coupling (e.g., Ullmann reaction) could be explored for iodine introduction, using intermediates like ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate .

Q. How is the purity and structural integrity of this compound assessed in research settings?

Methodological Answer: Purity is rigorously evaluated using high-performance liquid chromatography (HPLC) with UV detection, as described for pharmacopeial standards (e.g., ≥98% purity per HPLC analysis) . Structural confirmation relies on spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR verify substituent positions (e.g., fluoro, hydroxy, and iodine groups).
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 347.34 g/mol for related derivatives) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for understanding reactivity .

Q. What initial biological screening approaches are used for quinoline-3-carboxylic acid derivatives?

Methodological Answer: Primary antibacterial screening follows standardized protocols, such as broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For example, derivatives are tested at concentrations ranging from 0.5–128 µg/mL, with minimum inhibitory concentrations (MICs) compared to reference drugs like ciprofloxacin . Fungal activity is assessed similarly using Candida species. Positive controls and solvent-only blanks are included to validate results .

Advanced Research Questions

Q. What structural modifications enhance the antibacterial activity of quinoline-3-carboxylic acid derivatives?

Methodological Answer: Key modifications include:

  • Position 6 and 7 substituents : Fluoro or iodo groups at position 6 improve DNA gyrase inhibition, while piperazinyl or aminoethyl groups at position 7 enhance Gram-negative activity .
  • Cyclopropyl at N1 : Increases membrane permeability and reduces efflux pump susceptibility, as seen in fluoroquinolones like ciprofloxacin .
  • Carboxylic acid at C3 : Essential for metal ion chelation in the enzyme active site . Quantitative structure-activity relationship (QSAR) models can prioritize substituents by correlating electronic (e.g., Hammett σ) and steric parameters with MIC data .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Contradictions often arise from assay variability or compound stability. To address this:

  • Standardize assay conditions : Use CLSI guidelines for consistent inoculum size and growth media .
  • Control for photodegradation : Protect light-sensitive compounds (e.g., iodine derivatives) during storage and testing .
  • Validate purity : Re-test compounds with conflicting results using HPLC and NMR to rule out degradation .
  • Cross-reference substituent effects : Compare activity trends with structurally defined analogs (e.g., 7-chloro vs. 6-iodo derivatives) .

Q. What methodologies optimize the introduction of iodine at position 6 in quinoline derivatives?

Methodological Answer: While direct evidence for iodination is limited, strategies from analogous halogenation include:

  • Electrophilic iodination : Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid, leveraging the electron-rich quinoline ring .
  • Metal-mediated coupling : Employ palladium catalysts (e.g., Suzuki-Miyaura) to introduce iodine via pre-functionalized boronic esters .
  • Intermediate substitution : Synthesize a 6-nitro precursor, reduce to amine, and perform Sandmeyer iodination . Reaction progress is monitored by TLC and LC-MS .

Q. How do interactions with amino acids influence the mechanism of action of these compounds?

Methodological Answer: Quinoline-3-carboxylic acids interact with bacterial enzymes (e.g., DNA gyrase) via chelation of Mg2+^{2+} ions in the active site. Experimental studies show that primary α-amino acids (e.g., glycine) form stable N-(4-oxoquinolin-7-yl)-α-amino acid adducts in ethanolic NaHCO3_3 at 70–80°C, mimicking binding to gyrase . Isothermal titration calorimetry (ITC) and molecular docking can quantify binding affinities and identify critical hydrogen bonds .

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